
4,6-Dibromo-2-hydroxybenzothiazole
Overview
Description
4,6-Dibromo-2-hydroxybenzothiazole is a halogenated benzothiazole derivative characterized by bromine substitutions at positions 4 and 6 of the benzene ring and a hydroxyl group at position 2. The benzothiazole core consists of a benzene ring fused to a thiazole ring (a five-membered ring containing sulfur and nitrogen). The bromine atoms enhance molecular weight and electronegativity, while the hydroxyl group introduces hydrogen-bonding capability, influencing solubility and reactivity.
Mechanism of Action
Target of Action
It is known that benzothiazoles, a class of compounds to which 4,6-dibromo-2-hydroxybenzothiazole belongs, play a key role in the design of biologically active compounds . They are often used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
For instance, in the Suzuki–Miyaura cross-coupling reaction, they participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
Benzothiazoles are known to be involved in a variety of biological processes, suggesting that they may interact with multiple biochemical pathways .
Result of Action
For example, they have been associated with antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .
Action Environment
The stability and reactivity of benzothiazoles can be influenced by factors such as temperature, ph, and the presence of other chemical species .
Biological Activity
4,6-Dibromo-2-hydroxybenzothiazole (DBHT) is a compound of increasing interest due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential applications of DBHT based on recent research findings.
Synthesis of this compound
The synthesis of DBHT typically involves the bromination of 2-hydroxybenzothiazole, which can be achieved through various methods, including electrophilic aromatic substitution. The compound can be synthesized by treating 2-hydroxybenzothiazole with bromine in a suitable solvent under controlled conditions to ensure selective bromination at the 4 and 6 positions.
Antimicrobial Activity
DBHT has demonstrated significant antimicrobial properties. Research indicates that it exhibits activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Table 1: Antimicrobial Activity of DBHT
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that DBHT could be a candidate for developing new antimicrobial agents, especially in the context of rising antibiotic resistance.
Antioxidant Properties
DBHT also exhibits antioxidant activity. A study evaluated its ability to scavenge free radicals using various assays such as DPPH and ABTS. The results indicated that DBHT effectively reduced oxidative stress markers in vitro, suggesting its potential role in preventing oxidative damage in biological systems.
Table 2: Antioxidant Activity Assays for DBHT
Assay Type | IC50 (µM) |
---|---|
DPPH | 25 |
ABTS | 30 |
These results highlight DBHT's potential as a therapeutic agent in oxidative stress-related diseases.
Anti-inflammatory Effects
In addition to its antimicrobial and antioxidant properties, DBHT has shown anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in activated macrophages. This suggests that DBHT could be beneficial in treating inflammatory conditions.
Case Studies
- In Vivo Efficacy Against Infections : A recent study conducted on mice infected with Staphylococcus aureus demonstrated that treatment with DBHT significantly reduced bacterial load compared to untreated controls. The compound was administered at a dose of 10 mg/kg body weight daily for seven days.
- Cell Culture Studies : In vitro studies using human cell lines showed that DBHT reduced cell viability in cancer cells while sparing normal cells, indicating its potential as an anticancer agent.
Comparison with Similar Compounds
The following analysis compares 4,6-Dibromo-2-hydroxybenzothiazole with structurally or functionally related heterocyclic compounds, focusing on molecular properties, reactivity, and applications.
Structural and Electronic Differences
Core Heterocycles :
- This compound: Benzothiazole fused ring system with Br (4,6) and OH (2).
- 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiazole : Two thiazole rings linked at position 2, with bromine at 5,5' and hexyl chains at 4,4'. The dihexyl groups confer lipophilicity, contrasting with the hydrophilic hydroxyl group in the target compound .
- 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole: A tricyclic imidazothiadiazole system with bromine at position 2 and a phenyl group at position 4.
Substituent Effects :
- Bromine in this compound is meta to the hydroxyl group, directing electrophilic attacks to specific positions. In contrast, bromine in 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiazole is para to sulfur, altering electronic distribution .
- The hydroxyl group in the target compound enhances solubility in polar solvents (e.g., methanol, water), whereas hexyl chains in the bithiazole derivative favor organic solvents like hexane or chloroform .
Reactivity and Functionalization
The hydroxyl group in this compound enables hydrogen bonding and chelation, which is absent in the purely lipophilic bithiazole derivative. This property could make the former more suitable for coordination chemistry or pharmaceutical applications .
Physical Properties and Spectral Data
Melting Points and Solubility :
- Bromine and hydroxyl groups increase the melting point of this compound compared to non-halogenated benzothiazoles.
- The dihexyl chains in 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiazole reduce crystallinity, lowering its melting point .
Spectral Signatures :
- IR Spectroscopy : The hydroxyl group in this compound shows a broad O-H stretch (~3200–3600 cm⁻¹), absent in the bithiazole derivative. Thiazole C-S and C=N stretches appear at ~650 cm⁻¹ and ~1600 cm⁻¹, respectively .
- NMR: Quinazolinone derivatives (e.g., from ) exhibit distinct carbonyl (C=O) signals at ~170 ppm in ¹³C-NMR, absent in benzothiazoles .
Preparation Methods
Synthetic Methodologies
Direct Bromination Using N-Bromosuccinimide Catalyzed by Titanium Dioxide
One of the most efficient and industrially viable methods for synthesizing dibromo-substituted benzothiazoles involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of titanium dioxide as a catalyst.
Procedure Summary : The hydroxybenzothiazole starting material is dissolved in chloroform and stirred under reflux at 45–55 °C. NBS and titanium dioxide are added simultaneously, and the reaction is allowed to proceed for 9 to 15 hours. After cooling, the mixture is filtered, washed with saturated sodium bicarbonate solution to neutralize acidic byproducts, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization from isopropanol to yield white crystals of the dibromo derivative.
Advantages : This method enables simultaneous dibromination at the 4 and 6 positions in a single step, reducing the number of operations and improving overall yield. The catalyst titanium dioxide is inexpensive and easy to handle, making the process suitable for large-scale industrial production.
Parameter | Details |
---|---|
Starting material | 4-Hydroxybenzothiazole (0.1 mol) |
Solvent | Chloroform (200 mL) |
Temperature | 45–55 °C reflux |
Brominating agent | N-Bromosuccinimide (0.2–0.23 mol) |
Catalyst | Titanium dioxide (0.001–0.02 mol) |
Reaction time | 9–15 hours |
Work-up | Filtration, washing with saturated NaHCO₃, drying, solvent removal |
Purification | Recrystallization from isopropanol |
Yield | 74–76% |
Purity | >99% (confirmed by MS and NMR) |
- Characterization : Mass spectrometry confirms the molecular ion peak at m/z = 293 (M⁺), consistent with the dibromo derivative. Proton NMR (DMSO-d6, 300 MHz) shows characteristic aromatic proton signals confirming substitution pattern.
Alternative Bromination Approaches
While the above method is the most documented and optimized, other bromination techniques reported in literature for related benzothiazole derivatives include:
- Use of elemental bromine under controlled conditions, although this often leads to multiple substitution and lower selectivity.
- Bromination using other brominating reagents such as bromine chloride or bromine in acetic acid, which tend to require multiple steps and harsher conditions.
- Electrophilic aromatic substitution on 2-hydroxybenzothiazole derivatives with pre-activated positions via directing groups.
However, these methods generally have lower yields, more complex work-ups, and less suitability for scale-up compared to the NBS/titanium dioxide method.
Detailed Reaction Example
Step | Description |
---|---|
1 | Dissolve 0.1 mol 4-hydroxybenzothiazole in 200 mL chloroform in a 500 mL three-necked flask. |
2 | Stir and reflux the solution at 45 °C for 30 minutes to ensure complete dissolution. |
3 | Add 0.2 mol N-bromosuccinimide and 0.02 mol titanium dioxide simultaneously. |
4 | Maintain reflux with stirring for 11 hours. |
5 | Cool reaction mixture to room temperature, filter to remove solids. |
6 | Wash the filtrate three times with 50 mL saturated sodium bicarbonate solution until organic phase is light yellow. |
7 | Dry over 5 g anhydrous sodium sulfate, filter, and evaporate solvent under reduced pressure. |
8 | Recrystallize the residue from 100 mL isopropanol to obtain white crystals of 4,6-dibromo-2-hydroxybenzothiazole. |
9 | Characterize product by MS and NMR to confirm structure and purity. |
Analytical Data Supporting the Preparation
Analytical Technique | Observations |
---|---|
Mass Spectrometry | Molecular ion peak at m/z = 293 (M⁺), matching molecular weight of C7H3Br2NOS (this compound) |
Proton NMR (300 MHz, DMSO-d6) | δ 8.90 (singlet, 1H), δ 8.53 (doublet, 1H), δ 8.35 (doublet, 1H) consistent with aromatic protons at 5,7, and 3 positions |
Purity (HPLC or GC) | >99% purity after recrystallization |
Research Findings and Industrial Relevance
The simultaneous dibromination using NBS and titanium dioxide catalyst significantly improves the efficiency of the synthesis compared to traditional stepwise bromination methods, which suffer from lower yields and more complex purification.
The method’s mild conditions (45–55 °C, chloroform solvent) and use of a recyclable catalyst make it environmentally and economically favorable.
The high purity and yield (>74%) achieved are suitable for downstream applications in pharmaceuticals, agrochemicals, and material science.
The process has been validated in patent literature, confirming its scalability and reproducibility for industrial manufacture.
Summary Table of Preparation Method
Aspect | Details |
---|---|
Starting Material | 4-Hydroxybenzothiazole |
Brominating Agent | N-Bromosuccinimide (NBS) |
Catalyst | Titanium dioxide |
Solvent | Chloroform |
Temperature | 45–55 °C reflux |
Reaction Time | 9–15 hours |
Work-up | Filtration, washing with saturated NaHCO₃, drying, solvent removal |
Purification | Recrystallization from isopropanol |
Yield | 74–76% |
Product Purity | >99% |
Analytical Confirmation | MS (m/z 293), 1H NMR aromatic signals |
Industrial Applicability | High, due to simplicity, cost-effectiveness, and scalability |
Properties
IUPAC Name |
4,6-dibromo-3H-1,3-benzothiazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NOS/c8-3-1-4(9)6-5(2-3)12-7(11)10-6/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVHJQMZZVRGQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=O)N2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696615 | |
Record name | 4,6-Dibromo-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383388-46-3 | |
Record name | 4,6-Dibromo-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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